4-Pyridin-2-yl-thiazol-2-ylamine

Übersicht

Beschreibung

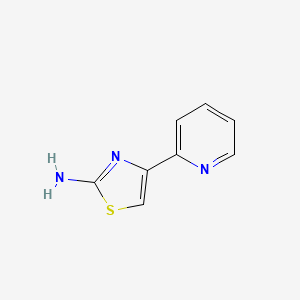

4-Pyridin-2-yl-thiazol-2-ylamine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiazole ring, with an amine group attached to the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-yl-thiazol-2-ylamine typically involves the reaction of 2-aminopyridine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

Starting Materials: 2-aminopyridine and α-haloketone.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or methanol.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridin-2-yl-thiazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation Products: Corresponding oxides of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Pyridin-2-yl-thiazol-2-ylamine is primarily recognized for its role in drug development. Its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds derived from this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have been synthesized and tested against the MCF-7 breast cancer cell line, showing improved activity compared to standard treatments like doxorubicin . The mechanism of action often involves enzyme inhibition, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Neuroprotective Effects : Some studies have explored the potential of this compound derivatives in treating neurodegenerative diseases. Thiazole derivatives have been associated with antiprion activity, suggesting a role in combating diseases like Alzheimer's and other prion-related conditions .

Agricultural Chemistry

The compound is also utilized in the formulation of agrochemicals:

- Pesticides and Herbicides : Its structural components allow for the development of targeted pesticides that minimize environmental impact while effectively controlling pest populations. The thiazole ring contributes to the biological activity necessary for these applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool:

- Enzyme Inhibition Studies : Researchers employ this compound to investigate its interactions with various enzymes and receptors. This research aids in understanding disease mechanisms and developing new therapeutic strategies .

Material Science

Beyond biological applications, this compound has potential uses in material science:

- Novel Materials Development : The compound can be used to create polymers and coatings with enhanced thermal and mechanical properties, which are beneficial for various industrial applications .

Case Studies and Research Findings

The following table summarizes notable studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of 4-Pyridin-2-yl-thiazol-2-ylamine involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

4-Pyridin-2-yl-thiazol-2-ylamine can be compared with other similar compounds such as:

2-Amino-4-(2-pyridyl)thiazole: Similar structure but different substitution pattern.

4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with a pyridine ring, used as a corrosion inhibitor.

2-Amino-4-methyl-thiazole: A thiazole derivative with a methyl group, known for its corrosion inhibition properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and potential bioactive molecule makes it a valuable compound in various fields.

Biologische Aktivität

4-Pyridin-2-yl-thiazol-2-ylamine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Structural Characteristics

Chemical Formula and Structure

- Molecular Formula : CHNS

- Molecular Weight : 177.23 g/mol

- The compound consists of a pyridine ring substituted at the 2-position with a thiazole moiety, which contains an amine functional group. This unique structure is responsible for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown enhanced activity against specific bacterial strains, making it a candidate for further pharmacological studies .

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against human breast cancer cell lines such as MCF-7. In a study, several derivatives displayed significant cytotoxic activity compared to doxorubicin, a standard chemotherapy drug. The most active derivatives had IC values ranging from 11.6 to 11.9 μM when combined with gamma radiation, indicating a synergistic effect .

While the precise mechanisms by which this compound exerts its biological effects are still under investigation, some studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, its ability to interact with small-conductance Ca-activated K channels has been noted, potentially influencing cardiac electrical activity and contributing to its therapeutic effects.

Case Studies and Research Findings

- Cytotoxicity in Cancer Research :

- Antimicrobial Efficacy :

- Neuroprotective Potential :

Applications in Medicinal Chemistry

The compound's structural features make it a valuable building block in medicinal chemistry for developing new therapeutic agents. Its applications extend beyond cancer and antimicrobial therapies to potential uses in treating neurodegenerative diseases and other conditions influenced by ion channel activity.

Eigenschaften

IUPAC Name |

4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKHMTAXNXLDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360239 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-26-8 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-(Pyridin-2-yl)thiazol-2-amine and what are the downstream effects of its action?

A1: 4-(Pyridin-2-yl)thiazol-2-amine, often referred to as ICA, primarily targets small-conductance Ca2+-activated K+ (SK) channels. [, ] These channels play a crucial role in regulating the electrical activity of heart cells, specifically in the atria. By blocking these channels, ICA disrupts the normal flow of potassium ions, leading to a prolonged atrial effective refractory period. [, ] This means that the heart's atria take longer to recover after each beat, reducing the likelihood of irregular heart rhythms like atrial fibrillation. [, ]

Q2: What is the structural characterization of 4-(Pyridin-2-yl)thiazol-2-amine?

A2:

- Molecular Formula: C8H7N3S []

- Spectroscopic Data: Crystallographic data reveals that at 150K, the asymmetric unit of 4-(Pyridin-2-yl)thiazol-2-amine comprises three molecules. The structure shows involvement of amine N—H groups and heterocyclic N atoms in intermolecular hydrogen bonding. []

Q3: How does the structure of 4-(Pyridin-2-yl)thiazol-2-amine relate to its activity on SK channels?

A3: While specific structure-activity relationship (SAR) studies focusing on 4-(Pyridin-2-yl)thiazol-2-amine's interaction with SK channels haven't been extensively discussed in the provided research, it's known that subtle changes in a molecule's structure can significantly impact its biological activity. Further research is needed to elucidate the precise SAR for this compound and its derivatives, which could guide the development of more potent and selective SK channel inhibitors. []

Q4: What are the potential benefits of targeting SK channels for treating atrial fibrillation?

A4: Existing antiarrhythmic drugs often come with undesirable side effects. [] The research suggests that targeting SK channels could offer a promising alternative for atrial fibrillation treatment. Specifically, 4-(Pyridin-2-yl)thiazol-2-amine has been shown to effectively terminate and prevent atrial fibrillation in various animal models without affecting the QT interval, a factor linked to potentially dangerous heart rhythm abnormalities. [] This suggests that SK channel inhibitors like 4-(Pyridin-2-yl)thiazol-2-amine might provide a safer and more effective treatment option. []

Q5: Has 4-(Pyridin-2-yl)thiazol-2-amine been tested in humans for atrial fibrillation?

A5: The provided research focuses on the compound's efficacy in various in vitro and in vivo animal models. [, ] While these results are encouraging, further research, including clinical trials, is needed to evaluate the safety and efficacy of 4-(Pyridin-2-yl)thiazol-2-amine in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.